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molecular formula C16H20ClN3O2 B1610152 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline CAS No. 199327-69-0

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Cat. No. B1610152
M. Wt: 321.8 g/mol
InChI Key: DMBUDLCZXCWIMF-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

A mixture of 4-hydroxy-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.7 g, 5 mmol) and thionyl chloride (25 ml) containing DMF (0.2 ml) was heated at reflux for 3 hours. Excess thionyl chloride was removed by evaporation and by azeotroping with toluene (×2). The residue was suspended in ether and 10% aqueous solution of sodium hydrogen carbonate was added to the mixture. The organic layer was separated, dried (MgSO4) and the solvent removed by evaporation to give 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.94 g, quantitative).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.S(Cl)([Cl:25])=O>CN(C=O)C>[Cl:25][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
OC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCCC1
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed by evaporation
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene (×2)
ADDITION
Type
ADDITION
Details
10% aqueous solution of sodium hydrogen carbonate was added to the mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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